Ethylhexyl methoxycrylene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-4-6-10-19(5-2)18-29-25(27)23(17-26)24(20-11-8-7-9-12-20)21-13-15-22(28-3)16-14-21/h7-9,11-16,19H,4-6,10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJCJDLRJVDSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915314 | |
| Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947753-66-4 | |
| Record name | Ethylhexyl methoxycrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947753-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhexyl methoxycrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947753664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhexyl methoxycrylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylhexyl-2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL METHOXYCRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3KFG6Q5X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Structural Derivatization of Ethylhexyl Methoxycrylene
Elucidation of Established Synthetic Routes for Analogous Cyanoacrylate Esters
The synthesis of ethylhexyl methoxycrylene and analogous cyanoacrylate esters predominantly relies on the Knoevenagel condensation reaction. This reaction is a cornerstone in organic chemistry for the formation of carbon-carbon double bonds. It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.
In the context of this compound synthesis, the key precursors are 4-methoxybenzophenone (B1664615) (or a related benzaldehyde (B42025) derivative) and 2-ethylhexyl cyanoacetate. The general synthetic scheme involves the condensation of these two reactants in the presence of a suitable catalyst and solvent system.
A common approach for the synthesis of similar cyanoacrylates, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, involves the reaction of 4-methoxybenzaldehyde (B44291) with ethyl cyanoacetate. This reaction can be catalyzed by various bases, including piperidine (B6355638) or ammonium (B1175870) acetate (B1210297), often with the removal of water to drive the reaction to completion. The resulting intermediate can then undergo transesterification with 2-ethylhexanol to yield the final product, this compound.
Another established method for producing structurally similar compounds like 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene) involves the Knoevenagel condensation of benzophenone (B1666685) with 2-ethylhexyl cyanoacetate. This reaction is often carried out in the presence of acetic acid and ammonium acetate, with azeotropic removal of water. Alternatively, a transesterification reaction between ethyl 2-cyano-3,3-diphenylacrylate and 2-ethylhexanol in the presence of a base like sodium carbonate can be employed to produce the 2-ethylhexyl ester. chemicalbook.com
The following table summarizes typical reaction conditions for the synthesis of analogous cyanoacrylate esters based on the Knoevenagel condensation.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 4-methoxybenzaldehyde | Ethyl cyanoacetate | Piperidine | Toluene | Reflux | ~85 |
| Benzophenone | 2-ethylhexyl cyanoacetate | Ammonium acetate | Acetic Acid | 85-90 | ~76 |
| Ethyl 2-cyano-3,3-diphenylacrylate | 2-ethylhexanol | Sodium carbonate | - | 130 | 97 |
Exploration and Optimization of Novel Synthesis Pathways for Enhanced Reaction Efficiency and Product Purity
Research into the synthesis of cyanoacrylates is continuously evolving, with a focus on improving reaction efficiency, increasing product purity, and reducing reaction times. Novel catalysts and reaction conditions have been explored to optimize the synthesis of these compounds.
One area of exploration is the use of alternative catalysts for the Knoevenagel condensation. Diisopropylethylammonium acetate (DIPEAc) has been reported as an effective catalyst for the condensation of aldehydes with ethyl cyanoacetate, offering high yields and shorter reaction times. scielo.org.mxresearchgate.net The use of ionic liquids, such as 1-(2-hydroxyethyl)-3-methyl imidazolium (B1220033) chloride, has also been investigated as both a catalyst and a solvent, providing a greener alternative to traditional organic solvents.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The Knoevenagel condensation for the synthesis of cyanoacrylates has been shown to be significantly enhanced under microwave irradiation, often in solvent-free conditions. organic-chemistry.org This method not only reduces reaction times from hours to minutes but can also lead to higher yields and cleaner product formation.
The use of phosphine (B1218219) catalysts, such as triphenylphosphine, has also been reported for a mild and solvent-free Knoevenagel condensation. organic-chemistry.org This approach is applicable to a wide range of aldehydes and active methylene compounds, providing excellent yields of the desired olefins with high (E)-selectivity. organic-chemistry.org
The following table presents a comparison of different catalytic systems for the synthesis of cyanoacrylates, highlighting the improvements in reaction conditions and outcomes.
| Catalyst | Solvent | Reaction Conditions | Key Advantages |
| Diisopropylethylammonium acetate (DIPEAc) | - | Mild conditions | High yields, shorter reaction time |
| Ionic Liquids | Ionic Liquid | Mild conditions | Recyclable catalyst/solvent, environmentally benign |
| Triphenylphosphine | Solvent-free | Mild, Microwave irradiation | High yields, high stereoselectivity, rapid reaction |
| Magnesium Fluoride | - | - | High yields, E-selectivity |
Design and Synthesis of this compound Structural Analogs for Mechanistic Probing
The design and synthesis of structural analogs of this compound are crucial for understanding its mechanism of action as a photostabilizer and for discovering new molecules with enhanced properties. By systematically modifying the chemical structure, researchers can probe the structure-activity relationships that govern its photostabilizing efficacy.
Structural modifications can be made to various parts of the this compound molecule:
The Cyanoacrylate Core: The cyano and ester groups are critical for the molecule's electronic properties. Analogs with different electron-withdrawing groups in place of the cyano group or different ester alkyl chains can be synthesized to study their impact on UV absorption and energy dissipation pathways.
The Phenyl and Methoxyphenyl Groups: The aromatic rings play a significant role in the molecule's ability to absorb UV radiation. Introducing different substituents on these rings, such as alkyl, halogen, or other electron-donating or electron-withdrawing groups, can modulate the absorption spectrum and photostability.
The Linker: The double bond of the acrylate (B77674) is central to the molecule's conjugated system. Synthesizing analogs with different geometries (E/Z isomers) or replacing the double bond with other conjugated linkers can provide insights into the importance of this structural feature.
The synthesis of these analogs generally follows the same fundamental reaction pathways as that of this compound, primarily the Knoevenagel condensation. By starting with appropriately substituted benzophenones or benzaldehydes and cyanoacetates, a wide library of structural analogs can be generated. For instance, novel 2-cyanoacrylates containing isoxazole (B147169) or pyrazole (B372694) moieties have been designed and synthesized to explore their biological activities, and similar strategies could be applied to develop new photostabilizers. nih.govnih.gov
Integration of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including UV filters like this compound. The goal is to develop more sustainable and environmentally friendly manufacturing processes.
Key green chemistry approaches applicable to the synthesis of this compound include:
Use of Renewable Feedstocks: Exploring the use of bio-based starting materials derived from renewable resources, such as agricultural waste, can reduce the reliance on petrochemicals. tandfonline.com For instance, p-hydroxybenzaldehydes derived from lignin (B12514952) can be used as precursors for UV-filtering compounds. tandfonline.com
Solvent-Free and Catalyst-Free Reactions: The Knoevenagel condensation can be performed under solvent-free conditions, often with microwave or grinding assistance, which significantly reduces waste. organic-chemistry.orgacgpubs.org The use of solid catalysts that can be easily recovered and reused also contributes to a greener process.
Aqueous-Based Catalysis: Utilizing water as a solvent is a key aspect of green chemistry. The development of water-extracts from agro-waste (e.g., banana peels, papaya bark) as catalysts for the Knoevenagel condensation represents an innovative and sustainable approach. acgpubs.org These extracts are biodegradable, inexpensive, and environmentally benign. acgpubs.org
Energy Efficiency: Employing microwave irradiation not only accelerates the reaction but also improves energy efficiency compared to conventional heating methods. organic-chemistry.org
The following table outlines some green chemistry approaches for the synthesis of cyanoacrylates.
| Green Chemistry Principle | Approach | Example |
| Use of Renewable Feedstocks | Lignin-derived aldehydes | Synthesis of p-hydroxycinnamyl thiobarbituric derivatives |
| Solvent-Free Reactions | Grindstone method | Knoevenagel condensation using agro-waste extract |
| Green Catalysts | Agro-waste extracts | Water extract of banana (WEB) for Knoevenagel condensation |
| Energy Efficiency | Microwave-assisted synthesis | Rapid synthesis of cyanoacrylates under solvent-free conditions |
By adopting these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable, minimizing environmental impact while maintaining high efficiency and product quality.
Photophysical and Photochemical Characterization of Ethylhexyl Methoxycrylene
Electronic Excited State Dynamics
The behavior of Ethylhexyl Methoxycrylene upon absorption of ultraviolet radiation is governed by the dynamics of its electronic excited states. Understanding these dynamics is crucial to elucidating its function as a photostabilizer.
Spectroscopic Determination of Singlet and Triplet State Energies
The energy levels of the lowest excited singlet (S1) and triplet (T1) states of this compound have been determined through spectroscopic techniques, including UV absorption, fluorescence, and phosphorescence measurements in ethanol. nih.gov Research has shown that the energy levels of both the S1 and T1 states of EHMCR are significantly lower than those of other commonly used UV absorbers, such as 4-tert-butyl-4'-methoxydibenzoylmethane (avobenzone) and octyl methoxycinnamate. nih.gov This energetic arrangement is fundamental to its ability to act as an effective energy acceptor in sunscreen formulations. While the precise energy values are not detailed in the available literature, their relative positioning is a key factor in its photostabilizing mechanism.
Quantitative Analysis of Excited State Lifetimes and Relaxation Pathways
The triplet state of this compound has been characterized more extensively. Through the observation of weak phosphorescence and electron paramagnetic resonance (EPR) signals, the lifetime of the T1 state has been estimated to be 93 milliseconds. nih.gov The deactivation process from this T1 state is predominantly radiationless, meaning it dissipates the absorbed energy as heat rather than light. nih.gov This efficient non-radiative decay from the triplet state is a critical aspect of its photostability, which is attributed to the (3)ππ* character of the T1 state. nih.gov
| Excited State Parameter | Value | Reference |
| Singlet State (S1) Energy | Lower than avobenzone (B1665848) and octyl methoxycinnamate | nih.gov |
| Triplet State (T1) Energy | Lower than avobenzone and octyl methoxycinnamate | nih.gov |
| Triplet State (T1) Lifetime | 93 ms (B15284909) | nih.gov |
Investigations into Intersystem Crossing Efficiencies
Intersystem crossing (ISC), the transition from an excited singlet state to a triplet state, is a key process in the photochemistry of this compound. The observation that a significant proportion of S1 molecules transition to the T1 state suggests that the quantum yield of intersystem crossing is substantial. nih.gov However, a precise quantitative value for the intersystem crossing efficiency of this compound is not available in the reviewed scientific literature. The efficiency of this process is crucial as it populates the long-lived triplet state, from which the majority of energy dissipation occurs.
Mechanisms of Photochemical Deactivation and Energy Management
The ability of this compound to manage absorbed energy without undergoing degradation is central to its function. This is achieved through efficient photochemical deactivation pathways.
Comprehensive Study of Intermolecular Energy Transfer Phenomena
This compound is highly effective as a photostabilizer due to its ability to participate in intermolecular energy transfer. It can accept the excited state energy from other UV filter molecules, a process known as quenching. This is possible because its own singlet and triplet energy levels are lower than those of many other common UV absorbers. nih.gov
This compound is recognized as a particularly efficient singlet state quencher. drugbank.comthegoodscentscompany.com This is a critical function as it can de-excite other UV filter molecules from their short-lived singlet state before they can undergo photodegradation or transition to a potentially more reactive triplet state. By accepting this energy, this compound itself becomes excited, and then dissipates this energy safely through the pathways described above. While the general mechanism of energy transfer is well-established, comprehensive studies detailing the kinetics and efficiencies of energy transfer from this compound to a wide range of specific UV filters are not extensively documented in the public literature.
Singlet-Singlet Energy Transfer Mechanisms and Kinetics
This compound (EHMCR) is a photostabilizer distinguished by its exceptionally low-lying lowest excited singlet (S1) and triplet (T1) energy states. nih.govdrugbank.comnih.gov This intrinsic property allows it to function as a highly effective excited-state quencher for other UV-absorbing molecules. The primary mechanism for its stabilizing action involves singlet-singlet energy transfer. When a UV filter, such as Avobenzone or Octyl Methoxycinnamate (OMC), absorbs UV radiation, it is promoted to an electronically excited singlet state. Due to the S1 energy level of EHMCR being significantly lower than that of these other UV filters, a thermodynamically favorable energy transfer can occur. nih.govresearchgate.net
This process, known as singlet quenching, involves the transfer of energy from the excited UV filter (the donor) to the ground-state EHMCR molecule (the acceptor). drugbank.comnih.gov The transfer returns the unstable UV filter to its ground state, where it is again available to absorb another UV photon, while the EHMCR molecule enters its excited singlet state. This action is remarkably rapid, occurring within the very short lifetime of the singlet state, which is often measured in picoseconds to nanoseconds. drugbank.com By deactivating the excited singlet state of the primary UV filter so quickly, EHMCR effectively prevents it from undergoing irreversible photochemical reactions or proceeding to the longer-lived and often more reactive triplet excited state. drugbank.comnih.gov This singlet-singlet stabilization mechanism is crucial for maintaining the efficacy of photolabile compounds. researchgate.net
| Compound | Relative Singlet State (S1) Energy Level | Role in Energy Transfer |
|---|---|---|
| Avobenzone (BMDBM) | High | Energy Donor |
| Octyl Methoxycinnamate (OMC) | High | Energy Donor |
| This compound (EHMCR) | Low | Energy Acceptor |
This table illustrates the relative energy levels that facilitate the singlet-singlet energy transfer mechanism, where EHMCR acts as an energy acceptor from common UV filters.
Triplet-Triplet Energy Transfer Pathways and Quenching Efficiencies
In instances where an excited singlet state of a UV filter undergoes intersystem crossing to its corresponding triplet state (T1), this compound can provide a secondary stabilization pathway via triplet-triplet energy transfer. Similar to its S1 state, the T1 energy level of EHMCR is lower than that of many common UV filters. nih.gov This energy differential allows EHMCR to act as an efficient quencher of these triplet states.
The mechanism for triplet-triplet energy transfer, often referred to as the Dexter energy transfer, is a short-range process that requires orbital overlap between the donor and acceptor molecules. nih.gov The excited triplet UV filter transfers its energy to a ground-state EHMCR molecule, resulting in the de-excitation of the UV filter back to its ground state and the formation of an excited triplet-state EHMCR molecule. Studies on EHMCR have observed weak phosphorescence, with an estimated triplet state lifetime of 93 ms. nih.gov The deactivation of the EHMCR triplet state is predominantly a non-radiative process. nih.gov This ability to quench both singlet and triplet states makes EHMCR a versatile photostabilizer, capable of intercepting multiple pathways that could otherwise lead to the degradation of a sunscreen's active ingredients. nih.gov The inherent photostability of EHMCR itself is attributed to the ³ππ* character of its T1 state. nih.gov
| Parameter | Value/Property | Significance |
|---|---|---|
| Relative Triplet State (T1) Energy Level | Lower than Avobenzone and OMC nih.gov | Enables thermodynamically favorable energy acceptance. |
| Triplet State Lifetime | ~93 ms nih.gov | Indicates the duration of the excited triplet state. |
| Deactivation Pathway | Predominantly radiationless nih.gov | Efficiently dissipates absorbed energy without emitting light. |
This table summarizes key photophysical parameters of this compound's triplet state that are relevant to its function as a photostabilizer.
Analysis of Photoisomerization Pathways (e.g., Cis-Trans Isomerism)
This compound itself is known to be composed of both cis and trans isomers, reportedly in approximately equal proportions. researchgate.net A primary function of EHMCR as a photostabilizer is to prevent the photoisomerization of other UV filters, a common pathway of photodegradation that reduces protective efficacy. For example, cinnamate-based filters like Octyl Methoxycinnamate rely on their trans isomer for maximum UV absorption; upon UV exposure, they can convert to the less effective cis isomer.
EHMCR inhibits this process by quenching the excited states of these molecules before isomerization can occur. researchgate.net By accepting the singlet-state energy, EHMCR deactivates the UV filter, effectively closing the pathway that leads to the rotation around the double bond required for trans-cis isomerization. Research has demonstrated that EHMCR can inhibit the UV-induced isomerization of other molecules, such as resveratrol, through this singlet energy transfer mechanism. researchgate.net This function is critical for maintaining the structural integrity and, consequently, the absorption spectrum of the UV filters in a sunscreen formulation throughout the duration of UV exposure.
Intrinsic Photodegradation Pathways and Kinetics
A defining characteristic of this compound is its high degree of intrinsic photostability. nih.gov To function effectively as a photostabilizer, it must be able to accept and dissipate energy from other molecules repeatedly without undergoing significant degradation itself. Studies have confirmed this stability; in one analysis, EHMCR was found to be stable after being irradiated with 288 nm UV light at a dose of 40 W/m² for five hours. industrialchemicals.gov.au This inherent stability ensures its longevity and performance within a formulation, protecting other, more labile ingredients from breaking down.
Identification and Structural Elucidation of Photodegradation Products
Detailed studies focusing on the identification and structural elucidation of the photodegradation products of this compound are limited in the available scientific literature. The research focus has predominantly been on its role in preventing the degradation of other substances, a testament to its own stability. While any organic molecule will eventually degrade under forced, high-energy conditions, the specific breakdown products of EHMCR under typical solar irradiation conditions are not extensively documented, likely due to its high resistance to such degradation.
Kinetic Studies of Photodegradation under Controlled Irradiation Conditions
Consistent with its high photostability, detailed kinetic studies quantifying the rate of photodegradation for this compound are not widely reported. The compound's stability under controlled UV irradiation suggests that its quantum yield for photodegradation is very low. industrialchemicals.gov.au The primary kinetic considerations in the literature revolve around the rate of energy transfer from other UV filters to EHMCR, rather than the rate of EHMCR's own decomposition.
Influence of Environmental Solvents and Oxygen on Photochemical Stability
The photochemical stability of UV filters can be significantly influenced by the surrounding chemical environment, including the polarity of the solvent and the presence of molecular oxygen. For many UV filters, stability is greater in polar protic solvents compared to non-polar environments. wikipedia.orgeuropeanreview.org While specific studies detailing the influence of different solvents on the stability of EHMCR are scarce, its performance is intrinsically linked to the formulation's oil phase in which it is dissolved.
Environmental Fate and Transformation of Ethylhexyl Methoxycrylene
Environmental Distribution and Transport Mechanisms
The environmental distribution of Ethylhexyl Methoxycrylene is largely dictated by its partitioning behavior in different environmental compartments, including water, sediment, soil, and air.
Assessment of Partitioning Behavior in Multi-Compartment Systems (Water, Sediment, Soil, Air)
The partitioning of a chemical in the environment is fundamentally influenced by its physical and chemical properties. For this compound, a high octanol-water partition coefficient (log K_ow_) is a key determinant of its environmental distribution.
Octanol-Water Partition Coefficient (K_ow_): The log K_ow_ for this compound has been reported to be in the range of 6.05 to 6.32. nih.gov This high value indicates that the compound is significantly more soluble in lipids and organic matter than in water. Consequently, it has a strong tendency to partition from the aqueous phase into organic-rich compartments.
Based on this high log K_ow_, the expected distribution pattern of this compound in a multi-compartment system is as follows:
Water: Due to its low water solubility and high lipophilicity, concentrations of this compound in the water column are expected to be low. It will preferentially move from water to other environmental compartments.
Sediment and Soil: The high log K_ow_ strongly suggests that this compound will adsorb to the organic matter present in soil and sediment. chemsafetypro.com This partitioning behavior makes soil and sediment significant sinks for this compound in the environment.
Air: While specific data on its vapor pressure and Henry's Law constant are not readily available, its molecular weight and structure suggest a low volatility. Therefore, significant partitioning into the atmosphere is not anticipated.
| Parameter | Value | Implication for Environmental Partitioning |
|---|---|---|
| log K_ow_ | 6.05 - 6.32 | Strong partitioning into organic matter (soil, sediment, biota). Low concentration expected in water. |
Sorption and Desorption Dynamics in Environmental Matrices
The interaction of this compound with soil and sediment is a critical aspect of its environmental fate, influencing its mobility and bioavailability.
Desorption: The desorption potential of this compound from soil and sediment is expected to be low. Once bound to organic matter, the compound is likely to remain in this compartment, leading to its persistence in soil and sediment. The specific dynamics of desorption would depend on various factors, including the organic matter content and composition of the soil or sediment, as well as environmental conditions such as temperature and pH.
Abiotic Environmental Transformation Pathways
This compound can be transformed in the environment through various non-biological processes, including photolysis, hydrolysis, and oxidation.
Photolytic Degradation in Aquatic and Atmospheric Environments
Photolysis, or degradation by sunlight, can be a significant transformation pathway for many organic compounds in the environment.
Aquatic Environments: In one study, this compound was found to be stable after exposure to 200 Watt hours/m² of UV light, suggesting a degree of photostability. industrialchemicals.gov.au However, the environmental relevance of this specific study condition needs further evaluation. The rate of photolysis in natural aquatic environments would depend on factors such as the intensity and wavelength of sunlight, the depth of the water body, and the presence of other substances that can act as photosensitizers or quenchers.
Atmospheric Environments: Given its expected low volatility, photolytic degradation in the atmosphere is likely to be a minor fate process for this compound. If it does enter the atmosphere, its degradation would be influenced by its UV absorption spectrum and the quantum yield of its photochemical reactions.
Hydrolytic Stability and Hydrolysis Product Identification
Hydrolysis is the breakdown of a chemical compound due to reaction with water. The stability of this compound to hydrolysis has been estimated using predictive models.
Hydrolytic Stability: Based on these models, the hydrolysis half-life of this compound is estimated to be approximately 20.6 years at a pH of 8 and 206.2 years at a pH of 7. These long half-lives indicate that the compound is highly stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound.
Hydrolysis Products: Due to its high hydrolytic stability, the identification of hydrolysis products is not a primary concern for its environmental fate assessment.
| pH | Estimated Half-Life |
|---|---|
| 7 | 206.2 years |
| 8 | 20.6 years |
Oxidative Transformation by Environmentally Relevant Radicals (e.g., Hydroxyl Radicals)
In the environment, highly reactive species known as radicals can play a role in the transformation of organic compounds. The hydroxyl radical (•OH) is one of the most important oxidants in both aquatic and atmospheric environments.
Currently, there is a lack of specific experimental data on the reaction rate constant of this compound with hydroxyl radicals. This information is crucial for accurately predicting its persistence in environments where oxidative processes are significant. The molecular structure of this compound, with its aromatic rings and double bonds, suggests that it could be susceptible to attack by hydroxyl radicals. However, without kinetic data, the importance of this transformation pathway remains unquantified.
Biotic Environmental Degradation Processes
The transformation and breakdown of this compound in the environment are significantly influenced by biotic processes, primarily driven by microorganisms. The structural complexity of this aromatic compound suggests that its degradation is likely to be a slow and intricate process.
Assessment of Biodegradability in Aqueous and Soil Environments
The biodegradability of a chemical substance is a key indicator of its persistence in the environment. Standardized tests are employed to determine the extent and rate at which microorganisms can break down a compound.
Aqueous Environments:
A study was conducted to assess the ready biodegradability of this compound in an aerobic aqueous medium following the OECD Guideline 301B, which measures carbon dioxide (CO2) evolution. In this test, the test substance, at a concentration of 10 mg of carbon per liter, was exposed to activated sludge microorganisms in a mineral medium for 28 days in the dark at temperatures between 21 and 25°C. The amount of CO2 produced from the biodegradation of the test item is expressed as a percentage of the theoretical maximum amount of CO2 that could be produced.
The results of this study indicated that this compound achieved 24% biodegradation after 28 days. According to the strict criteria of the OECD 301B guideline, a substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period. Therefore, based on these findings, this compound cannot be considered readily biodegradable in aqueous environments.
Table 1: Ready Biodegradability of this compound in an Aqueous Environment (OECD 301B Test)
| Test Guideline | Inoculum | Test Duration | Result (% Biodegradation) | Conclusion |
|---|---|---|---|---|
| OECD 301B (CO2 Evolution Test) | Activated Sludge | 28 days | 24% | Not Readily Biodegradable |
Soil Environments:
Currently, there is no publicly available scientific literature or data from standardized tests assessing the biodegradability of this compound in soil environments. The fate of this compound in terrestrial ecosystems, including its persistence and potential for microbial degradation, remains an area requiring further research.
Identification of Microbial Transformation Intermediates and Pathways
The process of microbial degradation involves a series of enzymatic reactions that transform the parent compound into various intermediate products, ultimately leading to mineralization (complete breakdown to CO2, water, and biomass) or the formation of persistent metabolites.
As of the current available scientific literature, there have been no studies that identify the specific microbial transformation intermediates or elucidate the metabolic pathways involved in the degradation of this compound. The complex structure of the molecule, featuring an aromatic core, an ester linkage, and a cyano group, suggests that its biodegradation pathway would likely involve several steps, potentially including hydrolysis of the ester bond, oxidation of the aromatic rings, and transformation of the cyano group. However, without specific research on this compound, any proposed pathway would be purely speculative.
Further research, utilizing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy in conjunction with microbial culture studies, is necessary to identify the metabolites and map the degradation pathways of this compound. This information is critical for a comprehensive understanding of its environmental behavior and potential risks.
Advanced Analytical Methodologies for Ethylhexyl Methoxycrylene Research
Spectroscopic Techniques for High-Resolution Structural and Electronic Characterization
Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of Ethylhexyl Methoxycrylene at a detailed level. These techniques provide insights into the connectivity of atoms, the precise molecular weight, and the dynamics of its excited states, which are fundamental to its function as a photostabilizer.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D-NMR) techniques, is a powerful tool for the unambiguous structural elucidation of this compound. While specific 2D-NMR spectral data for this compound is not extensively published in publicly available literature, the application of these techniques would follow established principles for organic molecule characterization.
Techniques such as Correlation Spectroscopy (COSY) would be employed to identify proton-proton (¹H-¹H) coupling networks within the molecule, revealing adjacent protons. For this compound, this would help in assigning the protons of the ethylhexyl chain and the aromatic rings.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to correlate directly bonded proton and carbon atoms (¹H-¹³C), providing definitive assignments for the carbon skeleton. Each protonated carbon atom would show a correlation peak, simplifying the complex ¹³C NMR spectrum.
Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the this compound molecule, such as linking the ethylhexyl ester group to the chromophore core.
A hypothetical table of expected 2D-NMR correlations for this compound is presented below to illustrate the application of these techniques.
| Proton (¹H) Signal | Expected COSY Correlations | Expected HMBC Correlations (with Carbon) |
| Aromatic Protons | With other aromatic protons | Carbonyl carbon, other aromatic carbons |
| Methoxy (B1213986) Protons | None | Aromatic carbon attached to the methoxy group |
| Vinylic Proton | Aromatic protons | Carbonyl carbon, cyano carbon, aromatic carbons |
| Ethylhexyl Chain Protons | With adjacent protons on the ethylhexyl chain | Carbonyl carbon, adjacent carbons in the ethylhexyl chain |
High-Resolution Mass Spectrometry (HRMS) for Trace Analysis and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise mass determination of this compound, which is essential for confirming its elemental composition. HRMS is also invaluable for the identification of trace-level impurities and potential degradation products or metabolites in various matrices. While specific studies on the HRMS fragmentation of this compound are not widely available, the general methodology would involve soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.
The high mass accuracy of HRMS allows for the determination of the elemental formula of the parent ion and its fragment ions, facilitating the structural elucidation of unknown compounds. For instance, in a study investigating the degradation of this compound, HRMS could be used to identify and confirm the structures of photoproducts by comparing their exact masses with theoretical values.
In the context of metabolite identification, samples from in vitro or in vivo studies would be analyzed by LC-HRMS. The high resolution and sensitivity of the technique would enable the detection of low-level metabolites in complex biological fluids. The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments would provide structural information to identify the sites of metabolic modification.
Time-Resolved Absorption and Emission Spectroscopy for Ultrafast Dynamics
The photostabilizing efficacy of this compound is intrinsically linked to its ability to dissipate absorbed UV energy efficiently. Time-resolved absorption and emission spectroscopy are powerful techniques to study these ultrafast photophysical processes.
Research has been conducted to investigate the excited states of this compound (EHMCR) using techniques such as UV absorption, fluorescence, and phosphorescence spectroscopy. These studies have determined the energy levels of the lowest excited singlet (S₁) and triplet (T₁) states. The energy levels of EHMCR's S₁ and T₁ states are significantly lower than those of photolabile sunscreen agents like 4-tert-butyl-4'-methoxydibenzoylmethane, which contributes to its photostabilizing properties nih.govlongdom.org.
Femtosecond transient absorption spectroscopy can be employed to monitor the evolution of the excited states of this compound from femtoseconds to nanoseconds after UV excitation. By observing the appearance and decay of transient absorption signals, researchers can map the deactivation pathways of the molecule, including internal conversion and intersystem crossing.
Time-resolved fluorescence spectroscopy provides information on the lifetime of the excited singlet state. The fluorescence decay of this compound can be monitored to understand how quickly it returns to the ground state from the S₁ state. A short fluorescence lifetime is often indicative of efficient non-radiative decay pathways that contribute to photostability. Weak phosphorescence has been observed for EHMCR, with a lifetime estimated to be 93 ms (B15284909), suggesting that a significant portion of the S₁ molecules undergoes intersystem crossing to the T₁ state, and the deactivation from the T₁ state is predominantly radiationless nih.govlongdom.org.
| Spectroscopic Parameter | Value | Reference |
| Lowest Excited Singlet State (S₁) Energy | Lower than 4-tert-butyl-4'-methoxydibenzoylmethane | nih.govlongdom.org |
| Lowest Excited Triplet State (T₁) Energy | Lower than 4-tert-butyl-4'-methoxydibenzoylmethane | nih.govlongdom.org |
| Phosphorescence Lifetime (τp) | 93 ms | nih.govlongdom.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct and definitive method for detecting and characterizing species with unpaired electrons, such as radical intermediates. In the context of this compound research, EPR is crucial for investigating the potential formation of radical species upon UV irradiation, which could have implications for the photostability of the molecule and the safety of sunscreen formulations.
Studies have utilized EPR spectroscopy to investigate the triplet state of this compound. The observation of EPR signals confirms the formation of the triplet state upon photoexcitation. The zero-field splitting (ZFS) parameter (D**) for the T₁ state of EHMCR has been determined to be 0.113 cm⁻¹ nih.govlongdom.org. This parameter provides information about the distribution of the two unpaired electrons in the triplet state. The photostability of EHMCR is attributed to the ³ππ* character of its T₁ state nih.govlongdom.org.
EPR spin trapping is a powerful extension of the technique used to detect and identify short-lived, highly reactive radicals. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. This approach could be used to investigate the formation of any reactive oxygen species (ROS) or carbon-centered radicals resulting from the photodegradation of this compound.
| EPR Parameter | Value | Reference |
| Zero-Field Splitting (ZFS) Parameter (D**) | 0.113 cm⁻¹ | nih.govlongdom.org |
Chromatographic Separation and Quantification in Complex Matrices
Chromatographic techniques are essential for the separation and quantification of this compound in complex cosmetic formulations. These methods allow for the accurate determination of the compound's concentration, ensuring product quality and efficacy.
High-Performance Liquid Chromatography (HPLC) Coupled with Diverse Detection Systems
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of UV filters, including this compound, in sunscreen products and other cosmetic matrices. The versatility of HPLC lies in its ability to be coupled with various detection systems, providing both qualitative and quantitative information.
A common approach for the routine analysis of this compound is reversed-phase HPLC with a C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, often with a buffer to control the pH. Isocratic or gradient elution can be employed to achieve optimal separation from other ingredients in the formulation.
Diode Array Detection (DAD) is a powerful detection system that provides spectral information for each peak, aiding in peak identification and purity assessment. The UV spectrum of this compound can be recorded and compared to a standard for confirmation. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions.
For more complex matrices or when higher sensitivity and selectivity are required, HPLC coupled with Mass Spectrometry (HPLC-MS) is the method of choice. This technique combines the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, allowing for the unambiguous identification and quantification of this compound, even at low concentrations.
The following table provides a representative example of HPLC conditions that could be used for the analysis of this compound in a cosmetic cream.
| Parameter | Condition |
| Chromatographic System | High-Performance Liquid Chromatograph |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | Diode Array Detector (DAD) at the λmax of this compound |
| Quantification | External Standard Calibration |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analytes and Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in analyzing potential volatile organic impurities from its synthesis, as well as identifying any byproducts that may form during its lifecycle, for instance, through photodegradation.
The methodology typically involves an initial sample preparation step to extract the analytes of interest from the sample matrix, which could be a cosmetic formulation or an environmental sample. Solvents such as dichloromethane (B109758) or methanol are often used for extraction, followed by sonication and centrifugation to ensure a clean sample for injection into the GC-MS system.
Once injected, the sample is vaporized and carried by an inert gas, such as helium, through a capillary column. The separation of compounds is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The temperature of the column is carefully controlled and programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and chemical properties.
Following separation in the gas chromatograph, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a mass spectrum that serves as a chemical fingerprint for each compound. By comparing these spectra to established libraries, such as the National Institute of Standards and Technology (NIST) library, researchers can identify the volatile analytes and byproducts present in the sample. For quantitative analysis, the external standard method is commonly employed, using calibration curves generated from standards of known concentrations.
| Parameter | Typical Condition |
|---|---|
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250-290 °C |
| Oven Temperature Program | Initial temp 150 °C, ramped to 290 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) for targeted analysis or Full Scan for unknown identification |
| Mass Range | Typically 30-800 m/z |
Development of Novel Sensor Technologies for Environmental Monitoring
The increasing use of UV filters like this compound in personal care products has led to concerns about their potential environmental impact, as they can enter aquatic ecosystems through wastewater. This has spurred the development of novel sensor technologies for the rapid, cost-effective, and on-site monitoring of these compounds in environmental matrices.
A significant area of research is in the development of electrochemical sensors. These sensors offer advantages such as high sensitivity, portability, and simplicity of use, making them a reliable alternative to traditional chromatographic methods. The working principle of these sensors often involves the use of a modified electrode that can selectively interact with the target analyte. For instance, glassy carbon sensors have gained attention due to their high conductivity, sensitivity, and ease of modification.
Recent advancements include the use of molecularly imprinted polymers (MIPs) as recognition elements in these sensors. MIPs are created with a template of the target molecule, resulting in a polymer with cavities that are specifically shaped to bind to the analyte of interest, in this case, a UV filter. This approach enhances the selectivity and sensitivity of the sensor. For example, MIP-based electrochemical sensors have been developed for the detection of other UV filters like Benzophenone-3 and Octocrylene, with detection limits in the nanomolar range.
Other emerging sensor technologies for environmental monitoring include optical sensors, biosensors, and "sensors-on-a-chip". These technologies aim to provide real-time or near-real-time data on the presence of environmental contaminants. The integration of these sensors into networks, potentially utilizing unmanned aerial or underwater vehicles, could allow for widespread and continuous monitoring of aquatic environments for compounds like this compound.
| Sensor Technology | Principle of Operation | Key Advantages | Reported Analytes |
|---|---|---|---|
| Electrochemical Sensors | Measurement of current or potential changes upon analyte interaction with a modified electrode surface. | High sensitivity, portability, cost-effective, rapid response. | Benzophenone-3, Octocrylene. |
| Molecularly Imprinted Polymer (MIP) Sensors | Selective binding of the target analyte to specifically designed cavities in a polymer matrix. | High selectivity and sensitivity. | Benzophenone-3, Octocrylene. |
| Optical Sensors | Detection based on changes in light properties (e.g., fluorescence, absorbance) upon interaction with the analyte. | High sensitivity, potential for remote sensing. | General environmental pollutants. |
| Biosensors | Use of a biological recognition element (e.g., enzyme, antibody) coupled to a transducer. | High specificity. | Various organic and biological contaminants. |
Computational Chemistry and Theoretical Modeling of Ethylhexyl Methoxycrylene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are essential for elucidating the intrinsic properties of a molecule, such as its geometry, electronic energy levels, and spectroscopic characteristics. These methods solve approximations of the Schrödinger equation to describe the behavior of electrons within the molecule.
Density Functional Theory (DFT) for Ground State Geometric and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules. nih.govmdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for molecules the size of EHMCR. nih.gov A typical DFT calculation for EHMCR would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms. Common functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are often employed for this purpose. nih.govmdpi.com
Once the optimized geometry is obtained, DFT is used to calculate key electronic properties. These properties are crucial for understanding the molecule's stability and reactivity. Important calculated parameters include:
Energy of the Highest Occupied Molecular Orbital (HOMO): This energy level relates to the molecule's ability to donate electrons. mdpi.com
Energy of the Lowest Unoccupied Molecular Orbital (LUMO): This level indicates the molecule's ability to accept electrons. mdpi.com
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and the energy required for electronic excitation. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.
While specific DFT studies on EHMCR are not widely available in public literature, the methodology is well-established. For context, DFT calculations on other UV filters, such as dihydrothiouracil-indenopyridopyrimidines, have been used to determine their global reactivity descriptors, as shown in the table below. mdpi.com
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.014 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.790 |
| Energy Gap | ΔE | 4.224 |
| Ionization Potential | I | 6.014 |
| Electron Affinity | A | 1.790 |
| Chemical Hardness | η | 2.112 |
| Electrophilicity Index | ω | 5.541 |
| Chemical Potential | μ | -3.902 |
Time-Dependent DFT (TD-DFT) for Excited State Characterization and Spectral Simulations
To understand the photophysical behavior of EHMCR, particularly its ability to absorb UV radiation and dissipate energy, it is necessary to study its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose, as it can predict electronic transition energies and simulate UV-visible absorption spectra. mdpi.comfaccts.de
A TD-DFT calculation on EHMCR would provide:
Excitation Energies: The energy required to promote an electron from the ground state to various excited states (e.g., S₁, S₂, T₁, etc.).
Oscillator Strengths: A measure of the probability of a given electronic transition, which correlates with the intensity of absorption peaks in a spectrum. gaussian.com
Simulated UV-Vis Spectrum: By plotting the calculated excitation energies and oscillator strengths, a theoretical absorption spectrum can be generated, which can be compared with experimental data. gaussian.comresearchgate.net
Experimental studies have determined the energy levels of the lowest excited singlet (S₁) and triplet (T₁) states of EHMCR in ethanol. nih.gov These experiments show that the S₁ and T₁ energy levels of EHMCR are significantly lower than those of photolabile sunscreen agents like avobenzone (B1665848) and octyl methoxycinnamate. nih.gov This is a key feature of its function, as it allows EHMCR to accept energy from these excited molecules. nih.govdrugbank.com The photostability of EHMCR itself is attributed to the ³ππ* character of its T₁ state and a predominantly radiationless deactivation process from this state. nih.gov
TD-DFT calculations are crucial to support and interpret these experimental findings. For example, TD-DFT has been successfully used to simulate the UV-vis spectrum of the common UVB filter ethylhexyl methoxycinnamate (EMC), a molecule with some structural similarities to EHMCR. mdpi.com
| Compound | Calculated λmax (nm) | Experimental λmax (nm) | Transition Type |
|---|---|---|---|
| Ethylhexyl Methoxycinnamate (EMC) | 309 | 310 | π → π* |
Exploration of Reaction Mechanisms and Transition States via Computational Methods
A primary function of EHMCR is to stabilize other UV filters, like avobenzone, by quenching their excited states. nih.govresearchgate.net This process involves energy transfer from the excited UV filter to EHMCR, returning the unstable filter to its ground state where it can absorb more UV radiation. nih.govdrugbank.com EHMCR is particularly effective because it can quench the very short-lived singlet excited state, a mechanism that prevents the formation of more destructive triplet states. nih.gov
Computational methods can be used to explore the detailed mechanism of this energy transfer. By calculating the potential energy surface of the interacting system (e.g., avobenzone and EHMCR), researchers can identify the pathways for energy transfer. This involves:
Locating Transition States: Identifying the highest energy point along a reaction coordinate, which represents the barrier to the process.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from the transition state to the reactants and products to confirm the proposed mechanism. smu.edu
Such calculations would elucidate the specific molecular interactions—such as orbital overlap and electrostatic forces—that facilitate the efficient singlet-singlet energy transfer from a molecule like avobenzone to EHMCR. While specific transition state calculations for the EHMCR system are not readily found in published literature, the computational techniques for analyzing reaction mechanisms are well-established for a wide range of chemical reactions. smu.edu
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics is ideal for studying the detailed electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the behavior of molecules over time, including their interactions with surrounding molecules like solvents or other chemical species. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a dynamic picture of molecular behavior. nih.govyoutube.com
Investigation of Solvent Effects on Photophysical and Photochemical Behavior
The performance of a sunscreen ingredient is highly dependent on its environment within a cosmetic formulation. The polarity and composition of the solvent can influence the energy levels and stability of a molecule's excited states. nih.gov
Computational methods can model these solvent effects in two primary ways:
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) or COSMO treat the solvent as a continuous medium with a defined dielectric constant. mdpi.com This approach is computationally efficient and is often combined with DFT calculations to model how a solvent environment affects electronic properties and spectra. mdpi.com
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute (EHMCR). This is typically done within an MD simulation framework and allows for the study of specific, direct interactions like hydrogen bonding between the solute and solvent molecules. rsc.org
An MD simulation of EHMCR in a relevant solvent (e.g., a mixture representing a lotion base) could reveal how the solvent molecules arrange around the EHMCR molecule and how this "solvation shell" affects its conformational flexibility and, by extension, its photophysical properties.
Modeling of Molecular Interactions with Other Chemical Species in Solution
The most critical function of EHMCR is its interaction with other UV filters. mdpi.com For instance, the combination of avobenzone and ethylhexyl methoxycinnamate is known to be photounstable, partly due to photoinduced cycloaddition reactions. mdpi.comresearchgate.net EHMCR is added to formulations to prevent such degradation pathways through energy quenching.
MD simulations are an ideal tool for studying these intermolecular interactions at an atomic level. A simulation box containing EHMCR and another UV filter (e.g., avobenzone) in a solvent could be used to investigate:
Binding Affinity and Orientation: How the two molecules approach and orient themselves with respect to each other.
Interaction Energies: Calculating the strength of the non-covalent interactions (e.g., van der Waals forces, π-π stacking) between the molecules. nih.gov
Dynamics of Complex Formation: Observing the formation and lifetime of transient complexes between the two species.
Conformational Analysis and Energy Landscapes of Ethylhexyl Methoxycrylene
The photostabilizing efficacy and physicochemical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. A comprehensive understanding of its conformational landscape is, therefore, crucial for elucidating its mechanism of action at a molecular level. While dedicated computational studies on the complete conformational analysis of this compound are not extensively available in public literature, significant insights can be derived from theoretical modeling of its structural fragments and analogous molecules.
The conformational space of this compound is primarily dictated by the rotation around several key single bonds. These rotational degrees of freedom give rise to a complex potential energy surface (PES) with multiple local minima, each corresponding to a stable conformer. The most significant contributions to the conformational isomerism of this compound arise from:
Rotation around the C-O ester bond.
The flexible 2-ethylhexyl alkyl chain.
Rotations of the phenyl and methoxyphenyl groups.
Computational studies, particularly using Density Functional Theory (DFT), on analogous acrylate-containing molecules, such as 2-ethylhexyl acrylate (B77674), have provided valuable data on the conformational preferences of the acrylate core. Research has shown the existence of at least two stable planar conformers for the acrylate group, designated as s-cis and s-trans, arising from the rotation around the C-O single bond. researchgate.net These conformers are characterized by the dihedral angle of the C=C-C=O moiety. The s-trans conformer is often found to be the more stable arrangement. researchgate.net
The flexible 2-ethylhexyl group introduces a multitude of possible conformations due to rotations around its C-C single bonds. This branching alkyl chain can adopt various folded and extended arrangements, each with a distinct energy level. The interplay of these numerous conformations of the alkyl chain with the s-cis and s-trans states of the acrylate core contributes to a highly complex and multifaceted energy landscape.
Furthermore, the rotation of the phenyl and methoxyphenyl groups relative to the acrylate plane adds another layer of complexity to the conformational analysis. The energy barriers for these rotations are influenced by steric hindrance and electronic effects between the aromatic rings and the rest of the molecule.
The following interactive table illustrates the principal conformers arising from the rotation of the acrylate group, which forms the core of the this compound structure. The relative energies are based on typical findings for similar acrylate esters, where the s-trans conformer is generally favored.
| Conformer | Key Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (Illustrative) |
| s-trans | ~180° | 0.0 (Reference) | High |
| s-cis | ~0° | > 0 | Low |
Note: The relative energies and populations are illustrative and based on computational studies of analogous acrylate esters. The actual values for this compound would require specific DFT or other high-level computational modeling.
A complete mapping of the energy landscape would necessitate sophisticated computational techniques, such as multidimensional potential energy surface scans and molecular dynamics simulations. Such studies would provide detailed information on the rotational barriers, the geometries of the transition states connecting different conformers, and the thermodynamic and kinetic parameters of the conformational equilibria. This detailed understanding is paramount for building accurate structure-property relationships and for the rational design of new photostabilizers with enhanced efficacy.
Concluding Perspectives and Future Research Directions in Ethylhexyl Methoxycrylene Chemistry
Identification of Critical Knowledge Gaps and Unaddressed Research Questions
Despite its widespread use, several aspects of Ethylhexyl Methoxycrylene's chemistry warrant further investigation to provide a more complete scientific understanding.
Long-Term Photostability and Photodegradation Pathways: While this compound is celebrated for its photostabilizing capabilities, its own long-term stability under continuous and varied spectral solar radiation is not fully understood. Studies have confirmed its stability under specific laboratory conditions, but research into its performance over extended periods in complex formulations and under real-world environmental stressors is lacking. industrialchemicals.gov.au A critical unaddressed question is the identification of its potential photodegradation products. It is crucial to determine if prolonged UV exposure can lead to the formation of new chemical entities and, if so, to characterize their chemical structures and properties.
Mechanistic Nuances of Excited State Quenching: The primary mechanism of action for this compound involves quenching the excited singlet state of other UV filters, a process of fluorescence resonance energy transfer. cosmeticsandtoiletries.com However, the precise dynamics and efficiency of this energy transfer with a broader range of UV absorbers, beyond the commonly paired avobenzone (B1665848) and octinoxate, remain to be comprehensively mapped. researchgate.net Research is needed to explore the kinetics and quantum yields of these quenching processes with various emerging and next-generation UV filters. Understanding these interactions in detail will enable more rational design of highly effective and photostable sunscreen formulations.
Ecotoxicity of the Parent Compound and its Photoproducts: The potential ecotoxicological effects of this compound and its yet-to-be-identified photoproducts are largely unknown. While some assessments have concluded it is not expected to pose an unreasonable risk to the environment based on current use patterns, more comprehensive studies are needed. industrialchemicals.gov.au There is a general lack of ecotoxicological data for many UV filters and their degradation byproducts. nih.govresearchgate.net Research focusing on the impact on various aquatic organisms, from microorganisms to fish and coral, is essential for a thorough environmental risk assessment.
Emerging Methodological Advancements and Their Application Potential
Advances in analytical and computational chemistry offer powerful tools to address the aforementioned knowledge gaps.
Ultrafast Transient Absorption Spectroscopy: This technique is ideally suited to probe the ultrafast dynamics of excited states in molecules. acs.orgresearchgate.netnih.gov Application of femtosecond transient absorption spectroscopy to this compound and its combinations with other UV filters could provide unprecedented detail on the timescales and pathways of energy transfer. This would allow for a direct observation of the quenching process, confirming the singlet-singlet energy transfer mechanism and potentially revealing other competing deactivation channels. researchgate.net
Computational Modeling and Simulation: Quantum chemical calculations and molecular dynamics simulations can provide deep insights into the electronic structure and excited-state dynamics of this compound. kyoto-u.ac.jpresearchgate.netarxiv.org These computational methods can be used to:
Calculate the energy levels of its singlet and triplet states, corroborating experimental findings. nih.gov
Model the intermolecular interactions and energy transfer processes between this compound and other UV absorbers.
Predict the most likely photodegradation pathways and the structures of potential photoproducts.
Advanced Chromatographic and Mass Spectrometric Techniques: To identify and quantify this compound and its potential transformation products in complex matrices, such as cosmetic formulations and environmental samples, advanced analytical methods are required. env.go.jpusgs.govsemanticscholar.orgmdpi.com High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) is a powerful tool for this purpose. nih.gov These techniques can be employed to develop sensitive and selective methods for tracing the fate of this compound in both laboratory and field studies.
Interdisciplinary Research Opportunities in Photochemistry and Environmental Chemistry
The study of this compound presents a fertile ground for collaboration between photochemists, environmental chemists, and ecotoxicologists.
Photodegradation in Environmentally Relevant Media: A key area for interdisciplinary research is the investigation of this compound's photodegradation in aqueous environments. Studies should be designed to simulate natural conditions, including the presence of dissolved organic matter and other water constituents that can influence photochemical reactions. nih.gov Understanding these processes is vital for predicting the compound's environmental persistence and the formation of transformation products in sunlit surface waters.
Ecotoxicological Assessment of Photoproducts: Once potential photodegradation products are identified through photochemical studies, their ecotoxicological impact needs to be assessed. This requires a collaborative effort where photochemists synthesize these compounds, and ecotoxicologists evaluate their effects on relevant aquatic organisms. nih.govresearchgate.netnih.gov Such studies are crucial for a comprehensive environmental risk assessment that considers not only the parent compound but also its environmental transformation products. researchgate.net
Development of Greener Photostabilizers: The insights gained from detailed photochemical and environmental studies of this compound can inform the design of a new generation of "green" photostabilizers. This interdisciplinary endeavor would involve computational chemists predicting novel molecular structures with high photostabilizing efficiency and improved biodegradability, synthetic organic chemists developing methods for their efficient synthesis, and environmental scientists evaluating their environmental footprint.
Q & A
Q. What is the mechanistic role of EHMCR in stabilizing UV filters like avobenzone (AVO)?
EHMCR acts as a singlet excited-state quencher, preventing photodegradation of photounstable UV filters. For example, in formulations containing AVO and retinyl palmitate (RP), EHMCR increased AVO’s post-UVA exposure remaining concentration from 77% to 99% and RP’s from 44% to 70%. This is attributed to its ability to deactivate reactive intermediates before they degrade into harmful byproducts . HPLC and spectrophotometric analyses are standard methods to quantify these effects .
Q. What experimental protocols are recommended to evaluate EHMCR’s photostabilizing efficacy?
- Photostability testing : Apply formulations to glass plates, expose to UVA radiation (e.g., 18.7 J/cm²), and analyze remaining UV filter concentrations via HPLC .
- Spectrophotometry : Measure UV absorption before and after irradiation to assess degradation (e.g., a 1% reduction in absorption for EHMCR-stabilized formulations vs. 22% for non-stabilized) .
- Cell-based phototoxicity : Use 3T3 fibroblast monolayers exposed to UVA (9 J/cm²) to evaluate cell viability, following OECD TG 432 guidelines .
Q. How is EHMCR integrated into sunscreen formulations, and at what concentrations?
EHMCR is typically incorporated into the oil phase of emulsions at 3% (w/w), alongside UV filters like octisalate (5%) and homosalate (10%). Its compatibility with photounstable combinations (e.g., AVO + RP) is validated through stability and cytotoxicity assays .
Advanced Research Questions
Q. How does EHMCR mitigate phototoxic reactions caused by UV filter degradation?
Photodegradation of AVO and RP generates reactive oxygen species (ROS) and toxic intermediates, reducing 3T3 fibroblast viability (MPE = 0.1–0.15). EHMCR reduces phototoxicity by stabilizing these components, lowering MPE values to 0.05 or below. This is critical for formulations combining antioxidants with UV filters, where instability exacerbates phototoxic risks .
Q. What contradictions exist in the literature regarding EHMCR’s classification and function?
While EHMCR is primarily a photostabilizer, some sources erroneously classify it as a UVB filter (e.g., in commercial descriptions of Palsol MCX). This highlights the need for rigorous validation of functional roles using spectroscopic and chromatographic methods .
Q. What synergistic effects are observed when EHMCR is combined with other stabilizers like Polyester-8?
In W/O formulations, EHMCR (3%) and Polyester-8 (4%) jointly enhance photostability and water resistance. Their synergy is quantified by comparing UV absorption retention and SPF efficacy under accelerated aging conditions (e.g., 45°C for 12 weeks) .
Q. How do environmental factors (e.g., humidity, temperature) influence EHMCR’s performance in formulations?
Elevated temperatures (≥40°C) and UV exposure can reduce EHMCR’s efficacy. Stability studies under ICH Q1A guidelines recommend testing at 25°C/60% RH and 40°C/75% RH for 6 months, with periodic HPLC monitoring of AVO and RP degradation .
Q. What analytical challenges arise when quantifying EHMCR in multi-component formulations?
Co-elution with other lipophilic components (e.g., octocrylene) complicates HPLC analysis. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) and mass spectrometry (LC-MS/MS) are used to resolve peaks and confirm EHMCR’s presence .
Methodological Considerations
- Data Interpretation : Conflicting results in phototoxicity assays may arise from variations in UVA dose (e.g., 9 J/cm² vs. 5 J/cm²) or fibroblast batch sensitivity. Standardize protocols using OECD TG 432 .
- Statistical Analysis : Apply ANOVA to compare degradation rates across formulations, with Tukey’s post-hoc test for pairwise comparisons (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
